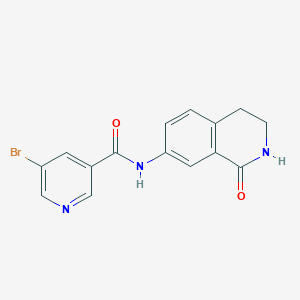

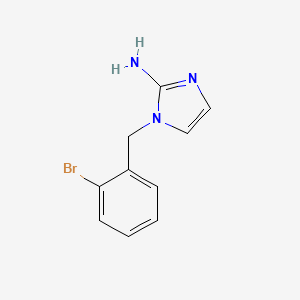

1-(2-Bromobenzyl)-1H-imidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

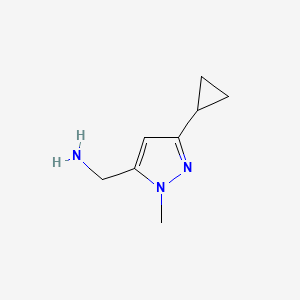

“1-(2-Bromobenzyl)-1H-imidazol-2-amine” is an organic compound. It is a derivative of imidazole, which is a planar five-membered ring. It is also related to 2-bromobenzyl bromide and benzyl bromide , which are organic compounds consisting of a benzene ring substituted with a bromomethyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was obtained by a nucleophilic substitution reaction . The synthesis of 2-bromobenzyl alcohol involved the bromination of toluene under conditions suitable for a free radical halogenation .Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the structure of 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The structure of benzyl bromide was examined by electron diffraction .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as benzyl bromide are used in organic synthesis for the introduction of benzyl groups . They are often used in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Carbon Dioxide Capture : A study introduced a new ionic liquid with an appended amine group, derived from imidazole, for reversible CO2 capture as a carbamate salt. This ionic liquid showcases non-volatility and efficiency comparable to commercial amine sequestering agents without the need for water, indicating a potential application in environmental and industrial processes related to carbon capture and sequestration (Bates et al., 2002).

Amination Reactions : The palladium/imidazolium salt systems have been utilized for the amination of aryl halides with nitrogen-containing substrates, demonstrating the versatility of imidazole derivatives in catalyzing coupling reactions for synthesizing complex organic molecules. This methodology has been applied successfully in the synthesis of key intermediates for new antibiotics, illustrating its importance in drug synthesis and development (Grasa et al., 2001).

Synthesis of Amidines : The use of trihaloethyl imidates, prepared from reactions involving imidazole derivatives, for the synthesis of amidines under mild conditions demonstrates the utility of these compounds in organic synthesis. This method provides a versatile approach for generating amidines, which are valuable in medicinal chemistry and material science (Caron et al., 2010).

Material Science and Polymer Chemistry

Ionic Liquid Crystals : Research on imidazolium-based rod-like ionic liquid crystals explores the effect of different central linkages on mesophase behavior. These studies provide insights into the design of new materials with specific thermal and optical properties, which can be applied in displays, sensors, and other electronic devices (Cheng et al., 2012).

Catalysis for Synthesis of Quinazolin-1(2H)-ones : Molybdate sulfuric acid (MSA) has been used as an efficient catalyst for synthesizing tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones under solvent-free conditions. This process highlights the utility of imidazole derivatives in facilitating green synthesis techniques, contributing to the development of environmentally friendly catalytic methods (Reddy et al., 2015).

Safety and Hazards

The safety data sheet for 2-Bromobenzyl bromide indicates that it is toxic if inhaled and causes severe skin burns and eye damage . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

The future directions for “1-(2-Bromobenzyl)-1H-imidazol-2-amine” could involve further exploration of its potential applications in the field of medicine and organic synthesis, given the interesting properties of related compounds . Further studies could also focus on its synthesis, characterization, and mechanism of action.

Eigenschaften

IUPAC Name |

1-[(2-bromophenyl)methyl]imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFORQXPZHDMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(2-Propan-2-yloxyethyl)indazol-3-yl]methyl]prop-2-enamide](/img/structure/B2832320.png)

![(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate](/img/structure/B2832327.png)

![N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide](/img/structure/B2832330.png)

![3-Bromo-5-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2832331.png)